8-Fluoro-4-hydroxyquinoline-3-carboxylic acid
Overview
Description
8-Fluoro-4-hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6FNO3 and its molecular weight is 207.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidative and Prooxidative Effects
Research has explored the antioxidative and prooxidative effects of hydroxyquinoline derivatives, including those related to 8-fluoro-4-hydroxyquinoline-3-carboxylic acid. These compounds have been studied for their effects against free-radical-induced peroxidation and hemolysis in human erythrocytes. The behavior of these compounds varies based on their structural differences and distributive status in reaction systems. For instance, certain derivatives can act as antioxidants, while others may exhibit prooxidative roles, depending on their incorporation into lipid vesicles or other environments. This dual nature suggests potential applications in areas like antioxidant therapy or in understanding oxidative stress-related pathologies (Liu, Han, Lin, & Luo, 2002).
Synthesis and Structure-Activity Relationships
The synthesis and structure-activity relationships of various quinoline derivatives, including this compound, have been extensively researched. These studies aim to understand the chemical properties, reactivity, and potential applications of these compounds in various domains. Spectroscopy and computational studies have played a significant role in characterizing these substances, providing insights into their molecular structures and potential interactions (Nycz & Małecki, 2013).
Photochemistry and Fluorescence Properties
8-Hydroxyquinoline derivatives, related to this compound, have been studied for their photochemical properties and fluorescence. These compounds show interesting behaviors in different media, such as undergoing ultrafast excited-state proton transfer, which influences their fluorescence characteristics. Such studies have implications for the development of novel fluorescent materials and sensors, potentially leading to applications in analytical chemistry, bioimaging, and material science (Park et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid are 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These enzymes are considered promising therapeutic targets for various human diseases .
Mode of Action
This compound interacts with its targets by inhibiting their activity . It is a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Biochemical Pathways
The compound affects the biochemical pathways involving 2OG-dependent enzymes. It inhibits 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD), and fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase . These enzymes act on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine .
Pharmacokinetics
It is known that the compound has low cell permeability . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of 2OG-dependent enzymes by this compound can lead to changes in epigenetic processes . For example, the inhibition of histone lysine demethylases can affect gene expression, while the inhibition of FTO can influence metabolic processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored in a dry environment at room temperature . The compound’s action can also be affected by the presence of dust and aerosols .
Properties
IUPAC Name |
8-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-2-5-8(7)12-4-6(9(5)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUDOGPKKWBGKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371998 | |
Record name | 8-fluoro-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63010-70-8 | |
Record name | 8-Fluoro-4-hydroxy-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63010-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-fluoro-4-hydroxyquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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